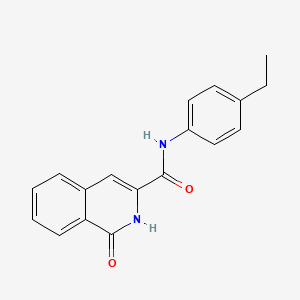
N-(4-acetamido-3-methylphenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamido-3-methylphenyl)-3-methylbenzamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule was first synthesized in the early 1990s and has since been shown to have a range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-acetamido-3-methylphenyl)-3-methylbenzamide is not fully understood, but it is believed to work by inhibiting the reuptake of the endocannabinoid anandamide. Anandamide is a naturally occurring compound in the body that has been shown to have analgesic and anti-inflammatory effects. By inhibiting its reuptake, N-(4-acetamido-3-methylphenyl)-3-methylbenzamide can increase the levels of anandamide in the body, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
In addition to its effects on pain and inflammation, N-(4-acetamido-3-methylphenyl)-3-methylbenzamide has also been shown to have a range of other biological effects. Studies have demonstrated that it can protect against oxidative stress and cell death, as well as modulate the activity of ion channels and neurotransmitter receptors. It has also been shown to have anti-tumor effects in some models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-acetamido-3-methylphenyl)-3-methylbenzamide in laboratory experiments is its well-established pharmacology and safety profile. It has been extensively studied in animal models and has been shown to be well-tolerated at therapeutic doses. However, one limitation of using N-(4-acetamido-3-methylphenyl)-3-methylbenzamide is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several potential avenues for future research on N-(4-acetamido-3-methylphenyl)-3-methylbenzamide. One area of interest is its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be the development of novel formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies could explore its potential as a therapeutic agent in other conditions, such as epilepsy and mood disorders.
Métodos De Síntesis
The synthesis of N-(4-acetamido-3-methylphenyl)-3-methylbenzamide involves the reaction of 4-acetamido-3-methylphenol with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a pure form of N-(4-acetamido-3-methylphenyl)-3-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(4-acetamido-3-methylphenyl)-3-methylbenzamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of areas. One of the most promising areas of research has been in the treatment of pain and inflammation. Studies have shown that N-(4-acetamido-3-methylphenyl)-3-methylbenzamide can effectively reduce pain and inflammation in animal models of various conditions, including arthritis and neuropathic pain.
Propiedades
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-5-4-6-14(9-11)17(21)19-15-7-8-16(12(2)10-15)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQYPYYIWVHAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)


![1,3-dimethyl-5-[(E)-3-(2-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7510328.png)


